molecular formula C20H23N3O5 B2397975 2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide CAS No. 1235279-89-6

2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide

Cat. No.: B2397975
CAS No.: 1235279-89-6
M. Wt: 385.42
InChI Key: JCIWGZMPSUPTSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple functional groups including a ureido group, a phenyl group, and an acetamide group. The benzo[d][1,3]dioxol-5-yl group is a key structural motif in this compound .

Scientific Research Applications

Synthesis and Structural Analysis

This compound has been instrumental in the synthesis of heterocyclic compounds and the study of their properties. Lazareva et al. (2017) demonstrated the interaction of related acetamide compounds with methyl(organyl)dichlorosilanes, leading to the formation of silaheterocyclic benzoxazasiloles and their hydrolyzed products, silanols. This research provides insights into the structural flexibility and reactivity of acetamide derivatives in forming cyclic compounds with potential applications in material science and pharmaceuticals Lazareva et al., 2017.

Anticonvulsant Activities

Research into N-benzyl 2-acetamidoacetamides, which are structurally similar to the compound , has shown significant protection against seizures in animal models. The study highlights the importance of the 2-acetamido substituent for anticonvulsant activity, suggesting potential applications in the development of new treatments for epilepsy and related neurological disorders Choi et al., 1996.

Pharmaceutical Applications

The structural analogs of 2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide have been explored for their pharmacological properties. Bertrand et al. (1994) investigated ureido-acetamide members of a novel family of non-peptide cholecystokinin-B (CCKB) receptor antagonists, displaying nanomolar affinity for CCKB receptors. This research suggests the potential of related compounds in treating disorders associated with the CCKB receptor, such as anxiety and gastrointestinal diseases Bertrand et al., 1994.

Anti-inflammatory Properties

The research also extends to the investigation of anti-inflammatory properties. Matsui et al. (2007) identified phenylpropanoids and phytoquinoids from Illicium species that significantly inhibited histamine release and TNF-alpha levels in cell models. These findings highlight the potential anti-inflammatory applications of compounds structurally related to this compound, offering insights into the development of new anti-inflammatory drugs Matsui et al., 2007.

Mechanism of Action

The mechanism of action of this compound is not specified in the available sources. It’s possible that the compound could have potential applications in various fields given the presence of the benzo[d][1,3]dioxol-5-yl group, which is found in compounds with pharmaceutical and biological applications .

Properties

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylcarbamoylamino)phenyl]-N-(1-hydroxy-2-methylpropan-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5/c1-20(2,11-24)23-18(25)9-13-3-5-14(6-4-13)21-19(26)22-15-7-8-16-17(10-15)28-12-27-16/h3-8,10,24H,9,11-12H2,1-2H3,(H,23,25)(H2,21,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCIWGZMPSUPTSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC(=O)CC1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.